5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
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Overview
Description
5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine: is an organic compound that features a biphenyl structure with a chlorine atom at the 5-position and a trifluoromethyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-1,1’-biphenyl and trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Introduction of various functional groups at the 5-position.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: It can serve as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 5-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine
- 5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine
- 5-Chloro-3’-(difluoromethyl)-[1,1’-biphenyl]-3-amine
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group at the 3’-position significantly enhances the compound’s stability and lipophilicity compared to similar compounds with different substituents .
- Chemical Reactivity: The specific positioning of the chlorine and trifluoromethyl groups influences the compound’s reactivity, making it suitable for specific chemical transformations .
Properties
IUPAC Name |
3-chloro-5-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYDFYJFQTXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261820-72-7 |
Source
|
Record name | 3-chloro-5-[3-(trifluoromethyl)phenyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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